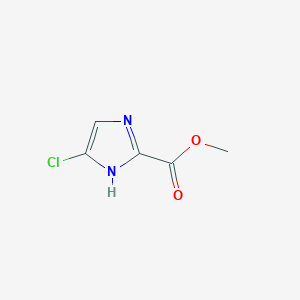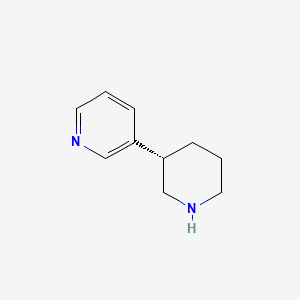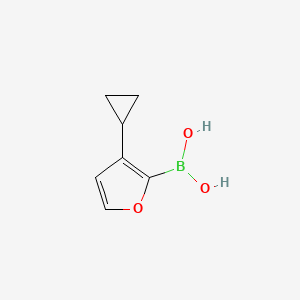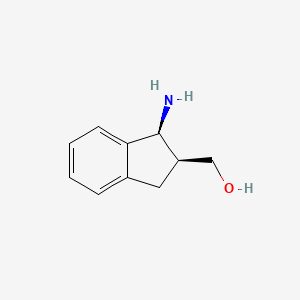
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C8H13NO2. It is a heterocyclic compound that contains both an azetidine ring and a tetrahydropyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one typically involves the reaction of azetidine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with tetrahydropyran-2-one in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and tetrahydropyran rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. The tetrahydropyran ring may also contribute to the compound’s overall activity by stabilizing its structure and enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro-azetidin-2-one: Contains a spirocyclic azetidine ring and is known for its biological activity.
Tetrahydro-2H-pyran-2-one: A simpler compound with a tetrahydropyran ring, used in various chemical syntheses.
Azetidine-3-carboxylic acid: A precursor in the synthesis of 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one
Uniqueness
This compound is unique due to its combination of azetidine and tetrahydropyran rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)oxan-2-one |
InChI |
InChI=1S/C8H13NO2/c10-8-3-6(1-2-11-8)7-4-9-5-7/h6-7,9H,1-5H2 |
Clave InChI |
GTEYRGVBSGFRTE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)CC1C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)

![2h-Indeno[2,1-d]isoxazole](/img/structure/B11920129.png)

![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)



